molecular formula C16H20N2O B5689534 N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine

N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine

Cat. No.: B5689534
M. Wt: 256.34 g/mol
InChI Key: DQIWRQIXCBPXNI-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine is a synthetic organic compound with the molecular formula C₁₆H₂₀N₂O It is characterized by its unique structure, which includes a benzo[de]isochromene core substituted with two N,N-dimethylamino groups

Properties

IUPAC Name

8-N,8-N,10-N,10-N-tetramethyl-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-17(2)13-7-5-11-9-19-10-12-6-8-14(18(3)4)16(13)15(11)12/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIWRQIXCBPXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=CC=C3C2=C(COC3)C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine typically involves the following steps:

    Formation of the benzo[de]isochromene core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of N,N-dimethylamino groups: This step involves the alkylation of the intermediate compound with dimethylamine in the presence of a suitable catalyst, such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N,N-dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N,N’,N’-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N,N,N’,N’-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylethylenediamine: A bidentate ligand used in coordination chemistry.

    N,N,N’,N’-tetramethyl-1,6-hexanediamine: Used in the synthesis of polymers and as a curing agent for epoxy resins.

Uniqueness

N,N,N’,N’-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine is unique due to its benzo[de]isochromene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

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